molecular formula C11H19N3O2 B6340217 Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate CAS No. 1221346-20-8

Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate

Cat. No. B6340217
CAS RN: 1221346-20-8
M. Wt: 225.29 g/mol
InChI Key: MRWFKEWXZRIKRF-UHFFFAOYSA-N
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Description

“Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate”, also known as Mebutozide, is a chemical compound belonging to the group of butyrolactones. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole-containing compounds, like our compound of interest, involves various synthetic routes . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . More recent advances in the synthesis of substituted imidazoles have focused on the regiocontrolled synthesis of these heterocycles .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H19N3O2 . It contains an imidazole ring, which is a five-membered heterocyclic moiety . The imidazole ring contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

  • Homologation of Histidine : The synthesis of β-amino acids, homologues of L-histidine, has been explored, which is significant for understanding the modification and function of histidine in biological systems (Kumar et al., 2002).

  • Imidazole Derivatives Synthesis : Research into the synthesis of optically active 1H-imidazole derivatives from amino acid esters highlights the potential for developing novel compounds with unique properties (Jasiński et al., 2008).

  • Mitochondria-Targeted Prodrugs : The synthesis of compounds like 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid, which are prodrugs targeting mitochondria, indicates the potential for developing targeted therapeutic agents (Hattan et al., 2013).

  • Bone Imaging Agents : Novel derivatives of zoledronic acid have been developed for bone imaging, demonstrating the applicability of imidazole compounds in diagnostic imaging (Qiu et al., 2011).

  • Corrosion Inhibitors : Amino acid-based imidazolium zwitterions have been synthesized and evaluated as corrosion inhibitors, showing the utility of these compounds in industrial applications (Srivastava et al., 2017).

  • Imaging Hypoxia in Tumors : The development of tracers like O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1yl)propyl]tyrosine for PET imaging of hypoxic tumor tissue illustrates the potential of imidazole derivatives in medical diagnostics (Malik et al., 2012).

  • Ionic Liquids Synthesis : The synthesis of protic hydroxylic ionic liquids containing imidazole demonstrates the versatility of these compounds in creating new materials with unique properties (Shevchenko et al., 2017).

  • Synthesis of Imidazoles : Research on green synthesis methods for imidazoles using acidic ionic liquids shows the environmental benefits of novel synthesis approaches (Davoodnia et al., 2010).

  • Structural Study of Amino Alcohol Salts : The structural analysis of amino alcohol salts with quinaldinate, which includes imidazole derivatives, contributes to our understanding of molecular interactions and polymorphism (Podjed et al., 2022).

  • Derivatives for Corrosion Inhibition : The synthesis of bipyrazolic derivatives, including imidazole compounds, for use as corrosion inhibitors in steel demonstrates the application of these compounds in materials science (Missoum et al., 2013).

Mechanism of Action

Target of Action

Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate, also known as Mebutozide, is a chemical compound that contains an imidazole ring . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

The interaction with these targets can lead to various changes in cellular processes, contributing to their diverse biological activities .

properties

IUPAC Name

methyl 3-(3-imidazol-1-ylpropylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-10(8-11(15)16-2)13-4-3-6-14-7-5-12-9-14/h5,7,9-10,13H,3-4,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWFKEWXZRIKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NCCCN1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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